

NMR Analysis of 4-Fluoro-2,3dimethylbenzaldehyde: A Comparative Guide

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Compound of Interest

Compound Name:

4-Fluoro-2,3dimethylbenzaldehyde

Cat. No.:

B112532

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This guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of **4-Fluoro-2,3-dimethylbenzaldehyde**. Designed for researchers, scientists, and professionals in drug development, this document compares predicted chemical shifts and coupling constants, offering a baseline for experimental data interpretation. Detailed experimental protocols and visual diagrams are included to support structural elucidation and characterization efforts.

¹H NMR Spectral Analysis

The proton NMR spectrum of **4-Fluoro-2,3-dimethylbenzaldehyde** is expected to show distinct signals for the aldehyde proton, two aromatic protons, and two methyl groups. The electron-withdrawing nature of the aldehyde and fluorine substituents, combined with the electron-donating effect of the methyl groups, results in a well-resolved spectrum.

Key Features:

- Aldehyde Proton: A highly deshielded singlet appearing far downfield (9-10 ppm) due to the strong electron-withdrawing effect and magnetic anisotropy of the carbonyl group.[1][2][3]
- Aromatic Protons: Two protons on the aromatic ring are expected between 6.5 and 8.0 ppm.
 [4] Their signals will be split into doublets of doublets due to ortho-coupling with each other and additional coupling to the fluorine atom.



 Methyl Protons: Two separate singlets are anticipated for the non-equivalent methyl groups, typically appearing in the benzylic region of 2.0-3.0 ppm.[4]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display nine unique signals, corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the attached functional groups and their position on the aromatic ring.

Key Features:

- Carbonyl Carbon: The aldehyde carbon is the most deshielded, with a characteristic chemical shift in the 190-200 ppm range.[5][6]
- Aromatic Carbons: The six aromatic carbons will resonate in the 125-170 ppm region.[7] The
 carbon directly bonded to fluorine (C-4) will exhibit a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield. Other aromatic carbons will show smaller twobond (²JC-F) and three-bond (³JC-F) couplings.
- Methyl Carbons: The two methyl carbons will appear at the highest field (most shielded),
 typically between 10-25 ppm.[5][8]

Comparative Data Tables

The following tables summarize the predicted quantitative NMR data for **4-Fluoro-2,3-dimethylbenzaldehyde**.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants



Signal	Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1	-CHO	9.8 - 10.1	s (singlet)	-
2	H-6	7.5 - 7.8	dd (doublet of doublets)	3 JH-H = 8 -9 Hz, 4 JH-F = 2 -3 Hz
3	H-5	7.0 - 7.2	dd (doublet of doublets)	3 JH-H = 8 -9 Hz, 3 JH-F = 5 -7 Hz
4	2-CH₃	2.3 - 2.6	s (singlet)	-
5	3-СН₃	2.2 - 2.5	s (singlet)	-

Table 2: Predicted ¹³C NMR Chemical Shifts

Assignment	Predicted Chemical Shift (δ, ppm)	Expected C-F Coupling	
-CHO	190 - 195	Possible small ⁴ JC-F	
C-4	160 - 165 (d)	Large ¹ JC-F (~240-255 Hz)	
C-2	140 - 145	Possible small ³ JC-F	
C-3	138 - 143	Possible small ² JC-F	
C-6	130 - 135 (d)	Small ³ JC-F (~3-5 Hz)	
C-1	128 - 133	Possible small ³ JC-F	
C-5	118 - 122 (d)	Moderate ² JC-F (~20-25 Hz)	
2-CH ₃	15 - 20	Possible small ⁴ JC-F	
3-CH₃	12 - 17	Possible small ³ JC-F	

Experimental Protocols

Methodology for NMR Sample Preparation and Data Acquisition:



- Sample Preparation:
 - Accurately weigh 5-10 mg of 4-Fluoro-2,3-dimethylbenzaldehyde.
 - Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing
 0.03% v/v tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Spectroscopy:
 - Instrument: 400 MHz (or higher) NMR Spectrometer.
 - Solvent: CDCl₃.
 - o Temperature: 298 K.
 - Pulse Program: Standard single-pulse experiment (zg30).
 - Acquisition Parameters:
 - Spectral Width: ~16 ppm.
 - Acquisition Time: ~4 seconds.
 - Relaxation Delay (d1): 1 second.
 - Number of Scans: 16.
 - Processing: Apply a 0.3 Hz line broadening exponential window function followed by Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
- ¹³C NMR Spectroscopy:
 - Instrument: 100 MHz (corresponding to 400 MHz for ¹H) NMR Spectrometer.
 - Solvent: CDCl₃.



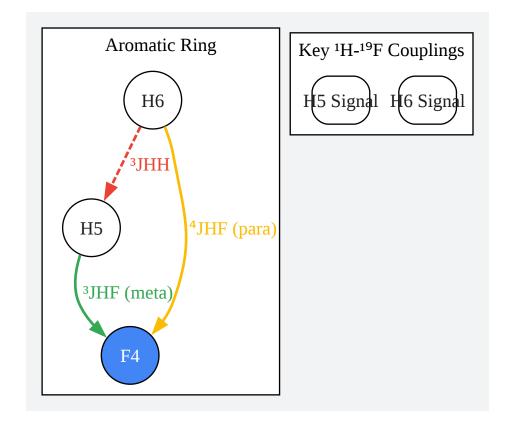
- Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
- Acquisition Parameters:
 - Spectral Width: ~240 ppm.
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans: 1024 or more, depending on sample concentration.
- Processing: Apply a 1.0 Hz line broadening exponential window function followed by Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

Visualizations

The following diagrams illustrate the molecular structure and key NMR relationships for **4-Fluoro-2,3-dimethylbenzaldehyde**.

Caption: Molecular structure of **4-Fluoro-2,3-dimethylbenzaldehyde** with atom numbering.





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Caption: Diagram of key proton-proton and proton-fluorine coupling relationships.

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